

CC-90001: A Second-Generation JNK Inhibitor for Fibrotic Diseases

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Compound of Interest

Compound Name: CC-90001

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CC-90001 is an orally bioavailable, second-generation small molecule inhibitor of c-Jun N-terminal kinase (JNK) with a distinct selectivity profile favoring JNK1 over JNK2.^{[1][2]} Developed as a potential therapeutic for fibrotic diseases, **CC-90001** has been the subject of preclinical and clinical investigation, most notably for idiopathic pulmonary fibrosis (IPF).^[3] This technical guide provides a comprehensive overview of **CC-90001**, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.^{[4][5]} Dysregulation of the JNK pathway is associated with the pathogenesis of numerous diseases, including fibrotic conditions.^{[6][7]} **CC-90001** was developed to target this pathway with improved selectivity, aiming to offer a better therapeutic window compared to first-generation JNK inhibitors.^[8]

Mechanism of Action

CC-90001 exerts its therapeutic effect by inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.^{[4][9]} The phosphorylation of c-Jun is a critical step in the activation of the AP-1

transcription factor complex, which regulates the expression of genes involved in inflammation and fibrosis.[\[6\]](#) By blocking this phosphorylation, **CC-90001** effectively attenuates the profibrotic signaling cascade.

Biochemical and cellular assays have demonstrated that **CC-90001** possesses a significant bias towards the inhibition of JNK1 over JNK2.[\[2\]](#) This selectivity is a key feature of its second-generation status, as JNK1 is believed to be the primary isoform responsible for fibrosis pathology.[\[8\]](#) In preclinical models, **CC-90001** has been shown to reduce collagen deposition and inhibit the expression of profibrotic genes.[\[2\]](#)[\[10\]](#)

Quantitative Data

The following tables summarize the key quantitative data reported for **CC-90001** in preclinical and clinical studies.

Table 1: In Vitro Selectivity and Potency of **CC-90001**

| Parameter | Value | Cell Model/Assay | Reference |
|---|------------------------------------|------------------------------------|--|
| JNK1 vs. JNK2 Selectivity | 12.9-fold greater potency for JNK1 | JNK1 and JNK2 knockout fibroblasts | [2] [11] |
| EC50 for c-Jun phosphorylation inhibition | 480 nM | Cellular assay (LPS-induced) | [2] |

Table 2: Pharmacokinetic Parameters of **CC-90001** in Healthy Adults (Phase 1 Study)[\[12\]](#)

| Parameter | Single Dose (10-720 mg) | Multiple Doses (30-480 mg once daily) |
|--|-------------------------|--|
| Median Time to Maximum Concentration (T _{max}) | 1-4 hours | Not explicitly stated, but steady state reached on day 5 |
| Mean Terminal Elimination Half-life (t _{1/2}) | 12-28 hours | Not explicitly stated |
| Steady State | Not applicable | Reached on day 5 |
| Mean Accumulation Ratio | Not applicable | 1.5- to 2-fold |

Table 3: Efficacy of **CC-90001** in Idiopathic Pulmonary Fibrosis (Phase 2 Study, NCT03142191)

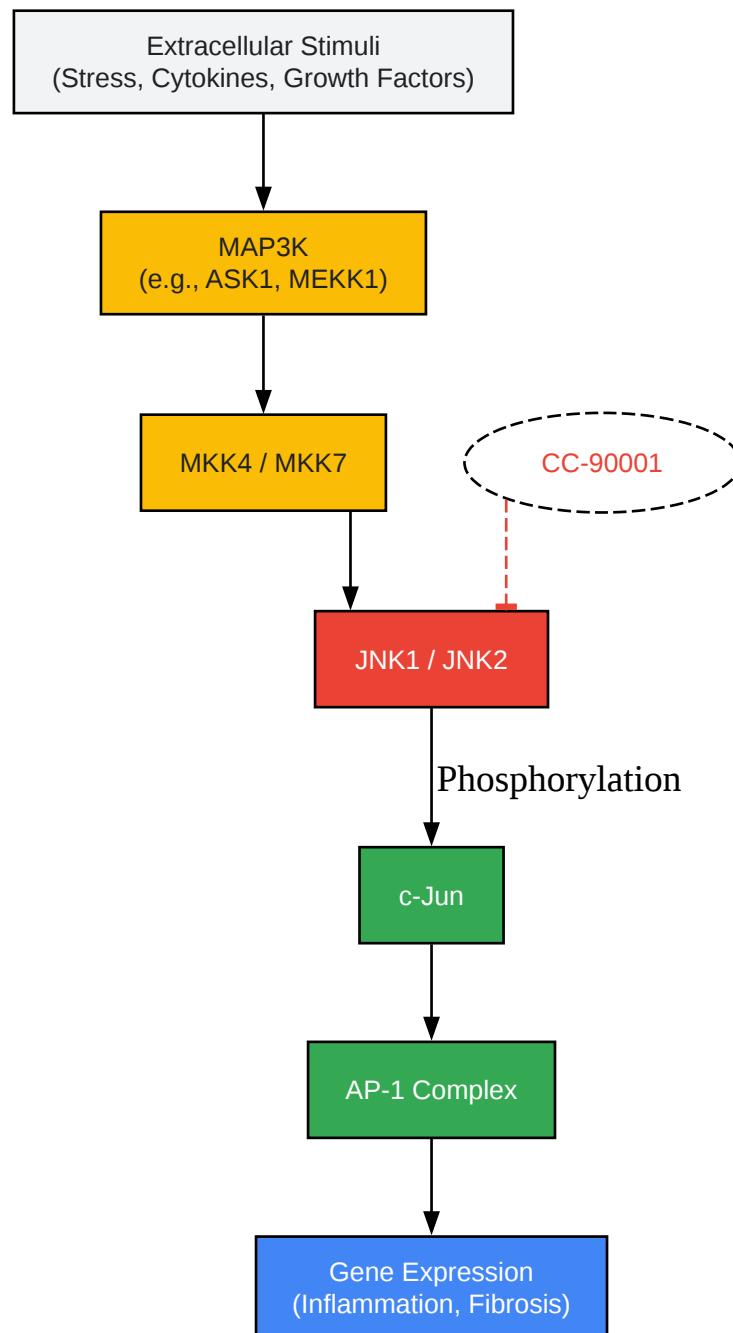
[3]

| Treatment Group (at Week 24) | Least-Squares Mean Change from Baseline in ppFVC | Difference Compared with Placebo (95% CI) | P-value |
|------------------------------|--|---|---------|
| Placebo | -3.1% | - | - |
| CC-90001 (200 mg) | -2.1% | 1.1% (-2.1, 4.3) | 0.50 |
| CC-90001 (400 mg) | -1.0% | 2.2% (-1.1, 5.4) | 0.19 |

ppFVC: percentage of predicted Forced Vital Capacity

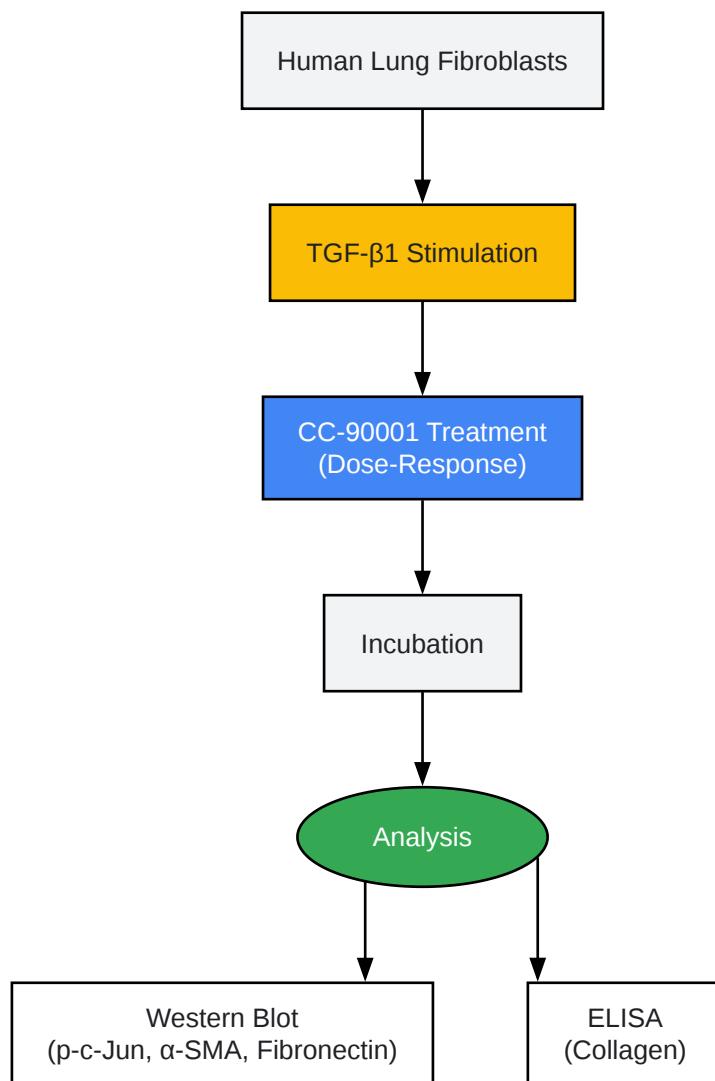
Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes related to **CC-90001**, the following diagrams have been generated using the DOT language.

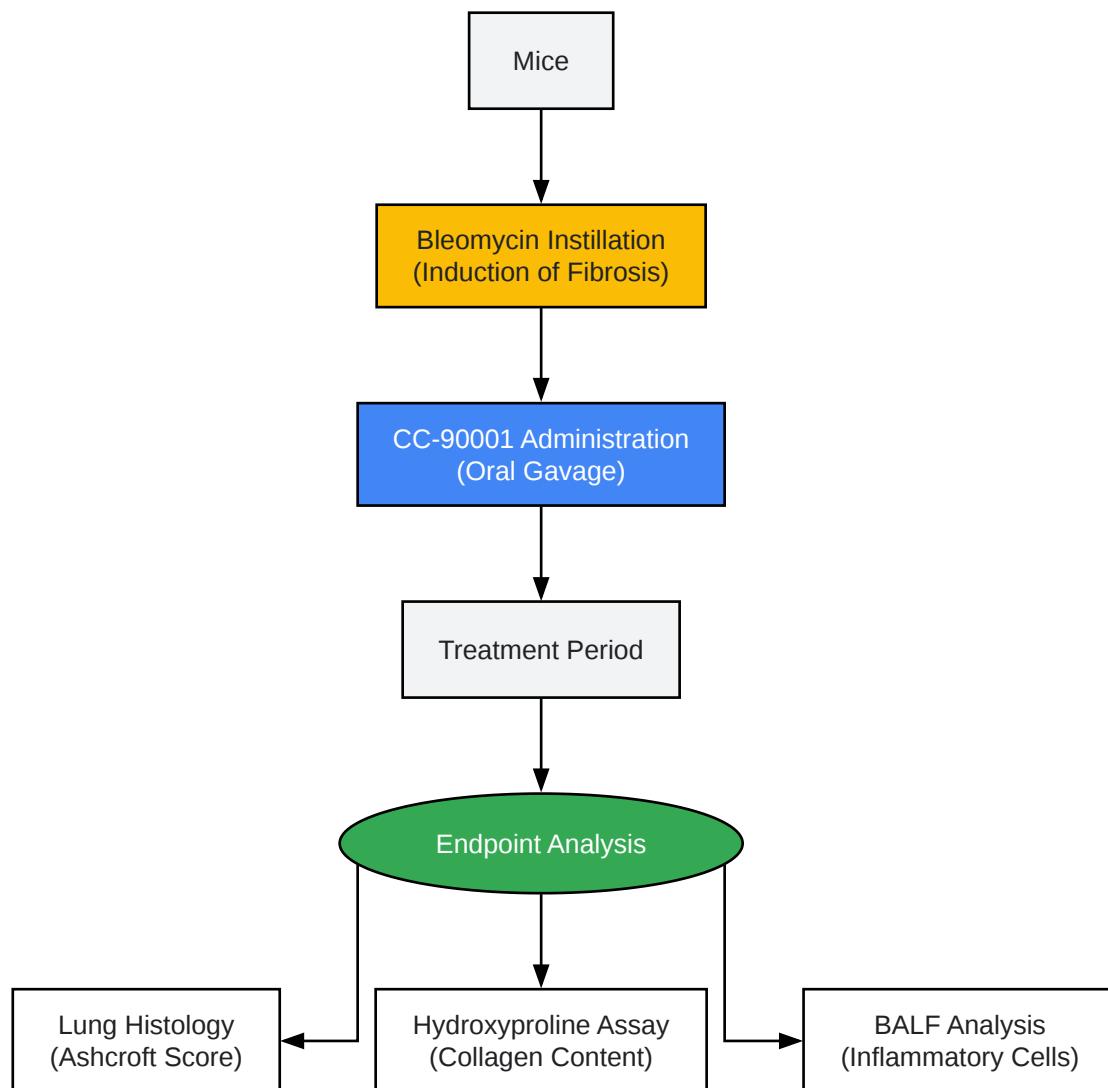


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Caption: JNK Signaling Pathway and the inhibitory action of **CC-90001**.

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Caption: In Vitro Experimental Workflow for evaluating **CC-90001**.



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Caption: In Vivo Experimental Workflow for evaluating **CC-90001**.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **CC-90001**.

In Vitro Fibrosis Assay using Human Lung Fibroblasts

Objective: To assess the anti-fibrotic activity of **CC-90001** by measuring its effect on TGF- β 1-induced profibrotic markers in human lung fibroblasts.

Materials:

- Human lung fibroblasts (e.g., IMR-90)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Serum-free DMEM
- Recombinant human TGF- β 1
- **CC-90001**
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Antibodies: anti-phospho-c-Jun (Ser63), anti- α -smooth muscle actin (α -SMA), anti-fibronectin, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

Procedure:

- Cell Culture: Culture human lung fibroblasts in DMEM with 10% FBS in a humidified incubator at 37°C and 5% CO₂.
- Seeding: Seed cells into 6-well plates and allow them to adhere and grow to 80-90% confluence.
- Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
- Treatment:

- Pre-treat the cells with varying concentrations of **CC-90001** (e.g., 0.1, 1, 10 μ M) for 1 hour.
- Stimulate the cells with TGF- β 1 (e.g., 5 ng/mL) in the presence of **CC-90001**. Include a vehicle control (DMSO) and a TGF- β 1 only control.
- Incubation: Incubate the cells for 24-48 hours.
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add lysis buffer to each well, scrape the cells, and collect the lysates.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Prepare protein samples with Laemmli buffer and denature by heating.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
- Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of **CC-90001** in a mouse model of pulmonary fibrosis.

Materials:

- C57BL/6 mice (male, 8-10 weeks old)
- Bleomycin sulfate
- Sterile saline
- **CC-90001**
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Anesthesia (e.g., isoflurane)
- Hydroxyproline assay kit
- Histology reagents (formalin, paraffin, H&E, Masson's trichrome stains)

Procedure:

- Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
- Induction of Fibrosis:
 - Anesthetize the mice.
 - Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive saline only.
- Treatment:
 - Beginning on a predetermined day post-bleomycin instillation (e.g., day 7 for therapeutic regimen), administer **CC-90001** (e.g., 3, 10, 30 mg/kg) or vehicle daily by oral gavage.
- Monitoring: Monitor the body weight and general health of the mice throughout the study.
- Termination and Sample Collection:

- On day 21 or 28 post-bleomycin instillation, euthanize the mice.
- Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.
- Perfuse the lungs with saline and harvest the lung tissue.
- Histological Analysis:
 - Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.
 - Stain sections with H&E and Masson's trichrome to assess inflammation and collagen deposition.
 - Score the severity of fibrosis using the Ashcroft scoring system.
- Hydroxyproline Assay:
 - Homogenize a portion of the lung tissue.
 - Determine the collagen content by measuring the amount of hydroxyproline using a commercially available kit.
- Data Analysis: Compare the results from the **CC-90001**-treated groups with the vehicle-treated and saline control groups using appropriate statistical tests.

Conclusion

CC-90001 represents a promising second-generation JNK inhibitor with a favorable selectivity profile for JNK1. Preclinical and early clinical data suggest its potential as a therapeutic agent for fibrotic diseases like IPF.^{[3][10]} The numerical improvement in ppFVC observed in the Phase 2 trial, although not statistically significant, warrants further investigation.^[3] The detailed experimental protocols and visualized pathways provided in this guide are intended to support researchers and drug development professionals in their ongoing efforts to understand and potentially advance the therapeutic application of JNK inhibitors. Further studies are needed to fully elucidate the clinical efficacy and safety of **CC-90001** and to identify patient populations most likely to benefit from this targeted therapy.

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